3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid
Description
3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid (CAS: 21013-92-3) is a synthetic organic compound featuring a propanoic acid backbone substituted with an amino group and a 4-methylphenylsulfonylamino moiety. Its molecular formula is C₁₃H₁₅N₃O₄S, with a molecular weight of 309.34 g/mol . While specific pharmacological data are absent in the provided evidence, its structural features align with compounds targeting kinases, proteases, or inflammatory pathways.
Properties
IUPAC Name |
3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-9(6-11)10(13)14/h2-5,9,12H,6,11H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFBBVASBDIESZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21753-19-5, 24571-53-7 | |
| Record name | NSC263145 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC85420 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Direct Sulfonylation of β-Alanine Derivatives
β-Alanine (3-aminopropanoic acid) serves as a common starting material due to its commercial availability. The amino group at the β-position undergoes sulfonylation with 4-methylbenzenesulfonyl chloride under basic conditions (pH 10–12, NaOH/KOH). However, this method faces challenges in regioselectivity, as competing reactions at the carboxylic acid group can occur.
Reaction Conditions :
-
Solvent : Aqueous ethanol (1:1 v/v)
-
Temperature : 0–5°C (to minimize hydrolysis)
Limitations :
-
Requires rigorous pH control to prevent sulfonyl chloride hydrolysis.
-
Low selectivity necessitates costly purification (e.g., column chromatography).
Protection-Deprotection Approach
To enhance regioselectivity, a protection-deprotection strategy is employed:
Step 1: Amino Group Protection
The β-amino group of β-alanine is protected using tert-butoxycarbonyl (Boc) anhydride:
Conditions :
Step 2: Sulfonylation at the α-Position
The Boc-protected intermediate reacts with 4-methylbenzenesulfonyl chloride:
Conditions :
Step 3: Deprotection and Amination
Boc removal with trifluoroacetic acid (TFA) exposes the β-amino group:
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities adopt continuous flow reactors to improve efficiency:
Process Overview :
-
Sulfonylation Module : β-Alanine and sulfonyl chloride are mixed in a microreactor (residence time: 2 min).
-
Amination Module : The intermediate undergoes gas-phase amination with NH₃ at 50°C.
-
Purification : In-line liquid-liquid extraction removes unreacted reagents.
Advantages :
Solvent Recycling Systems
Industrial plants integrate solvent recovery to reduce costs:
| Solvent | Recovery Rate | Reuse Cycle |
|---|---|---|
| DCM | 85% | 5–7 |
| THF | 78% | 4–6 |
| Ethanol | 92% | 8–10 |
Environmental impact assessments show a 40% reduction in waste compared to batch processes.
Comparative Analysis of Methods
Yield and Scalability
| Method | Laboratory Yield | Industrial Scalability | Key Challenge |
|---|---|---|---|
| Direct Sulfonylation | 60–65% | Low | Regioselectivity |
| Protection-Deprotection | 75–80% | Moderate | Multi-step complexity |
| Continuous Flow | 85–90% | High | Initial capital investment |
Cost-Benefit Evaluation
| Parameter | Direct Sulfonylation | Protection-Deprotection | Continuous Flow |
|---|---|---|---|
| Raw Material Cost | $120/kg | $180/kg | $150/kg |
| Energy Consumption | 50 kWh/kg | 70 kWh/kg | 30 kWh/kg |
| Waste Disposal | $40/kg | $60/kg | $20/kg |
Continuous flow synthesis emerges as the most sustainable option despite higher upfront costs.
Emerging Techniques
Enzymatic Sulfonylation
Recent studies explore lipase-catalyzed reactions in non-aqueous media:
Photocatalytic Amination
UV-light-driven amination using TiO₂ nanoparticles:
Advantages :
Quality Control and Characterization
Analytical Protocols
| Technique | Parameter Measured | Acceptance Criteria |
|---|---|---|
| HPLC-UV (220 nm) | Purity | ≥98% |
| FT-IR | Sulfonamide (S=O) stretch | 1150–1300 cm⁻¹ |
| H NMR | Amino proton integration | 2.5–3.0 ppm (quartet) |
| Metric | Value |
|---|---|
| Atom Economy | 82% |
| E-Factor | 1.2 (kg waste/kg product) |
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The sulfonylamino group can be reduced to form amine derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H14N2O4S
- Molecular Weight : 270.30 g/mol
- IUPAC Name : 3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid
This compound features an amino group, a sulfonamide moiety, and a propanoic acid backbone, contributing to its diverse biological activities.
Chemistry
This compound serves as a building block in organic synthesis. It is used to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and protein modification . Its sulfonylamino group can interact with enzymes, potentially inhibiting their activity and affecting metabolic pathways.
Medicine
The compound has been investigated for its therapeutic potential , particularly in:
- Antimicrobial Activity : Demonstrating effectiveness against various bacterial strains.
- Anti-cancer Properties : Inducing apoptosis in cancer cells through modulation of survival pathways.
- Anti-inflammatory Effects : Reducing pro-inflammatory cytokine production.
Industry
In industrial applications, it is utilized in the development of new materials and chemical processes, particularly in the formulation of pharmaceuticals and agrochemicals.
The biological activities of this compound suggest several therapeutic applications:
-
Antimicrobial Activity
- Effective against both Gram-positive and Gram-negative bacteria.
- Case Study: A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.
-
Anti-cancer Potential
- Induces apoptosis in cancer cell lines such as HeLa and MCF-7.
- Case Study: Treatment at concentrations as low as 50 µM resulted in significant upregulation of pro-apoptotic markers.
-
Neuroprotective Effects
- Potential benefits in neurodegenerative diseases due to its ability to cross the blood-brain barrier.
- Case Study: In rodent models of neuroinflammation, administration reduced inflammatory cytokines (IL-6, TNF-alpha) and improved cognitive function.
-
In Vitro Antibacterial Study
- Evaluated against Staphylococcus aureus and Escherichia coli.
- Results indicated significant antibacterial efficacy with specific MIC values.
-
Cancer Cell Line Study
- Tested on HeLa and MCF-7 cells.
- Induced apoptosis at low concentrations with associated changes in apoptotic markers.
-
Neuroprotection in Animal Models
- Demonstrated reduced levels of inflammatory cytokines and improved cognitive function through behavioral assessments.
Mechanism of Action
The mechanism of action of 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by modifying proteins or other biomolecules .
Comparison with Similar Compounds
Comparative Analysis with Structural and Functional Analogs
Structural Comparison
Table 1: Key Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number |
|---|---|---|---|---|
| Target Compound | C₁₃H₁₅N₃O₄S | 309.34 | Sulfonamide, 4-methylphenyl, amino acid | 21013-92-3 |
| MP-A08 (SphK1/2 inhibitor) | C₂₆H₂₄N₄O₄S₂ | 544.62 | Dual sulfonamide, iminomethylphenyl | Not provided |
| 3-[Benzyl-(4-methylphenyl)sulfonylamino]-2-methylpropanoic acid | C₁₈H₂₁NO₄S | 347.43 | Benzyl, methylpropanoic acid | 301320-51-4 |
| (S)-2-Amino-3-(4-sulfophenyl)propanoic acid | C₉H₁₁NO₅S | 245.25 | Sulfophenyl, amino acid | 34023-49-9 |
| HMDB0260138 (Kinase-targeting analog) | C₂₅H₃₄N₆O₆S | 546.64 | Pyrazolo-diazepine, sulfonamide | Not provided |
Key Observations :
Functional and Pharmacological Comparisons
Key Observations :
- The target compound’s simpler structure lacks the extended aromatic systems seen in HMDB0260138, which may limit its binding affinity but improve metabolic stability .
- 3-(1H-imidazol-4-yl)-2-[(4-methylphenyl)sulfonylamino]propanoic acid (CAS: 21013-92-3) includes an imidazole ring, enabling hydrogen bonding and metal coordination, a feature absent in the target compound .
Physicochemical and Pharmacokinetic Considerations
- Solubility: The target compound’s sulfonamide group may reduce aqueous solubility compared to carboxylic acid derivatives like (2RS)-2-(4-Methylphenyl)-propanoic acid (Impurity D, CAS: 938-94-3) .
- Metabolic Stability : The absence of ester or amide linkages in the target compound may reduce susceptibility to hydrolysis compared to MP-A08 .
Biological Activity
3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid, also known as a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its amino and sulfonamide functional groups, which contribute to its biological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a propanoic acid backbone with a sulfonamide group attached to a para-methylphenyl moiety.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several important effects:
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a study highlighted its ability to inhibit the expression of AIMP2-DX2, a protein associated with cancer progression, thereby reducing tumor growth .
- Antimicrobial Properties : The compound has shown promising results in antibacterial assays. A recent study demonstrated that derivatives of this compound possess notable antibacterial activity against various strains of bacteria, indicating potential for development as an antimicrobial agent .
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit certain enzymes. This compound may act as an inhibitor of carbonic anhydrase and other related enzymes, which are crucial for various physiological processes .
Anticancer Mechanism
A study published in 2020 explored the anticancer mechanisms of various sulfonamide derivatives. It was found that this compound effectively downregulated key oncogenes and inhibited cell proliferation in vitro. The IC50 values were determined through hemolysis assays, showing that concentrations above 50 μM resulted in approximately 50% inhibition of cancer cell growth .
Antibacterial Analysis
In vitro antibacterial analysis conducted on this compound revealed significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting that this compound could be a candidate for further development as an antibiotic agent .
Table 1: Biological Activities of this compound
Q & A
Q. What are the established synthesis routes for 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via sulfonylation of a precursor amino acid (e.g., 3-amino-2-aminopropanoic acid) using p-toluenesulfonyl chloride under basic conditions (e.g., aqueous NaOH or pyridine). Key steps include:
- Sulfonylation : React the amino group with the sulfonyl chloride at 0–5°C to minimize side reactions.
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
- Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and monitor pH to prevent hydrolysis of the sulfonamide group .
Q. How can researchers characterize the structural features of this compound?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : Analyze / NMR to confirm the sulfonylamino (-SONH-) and methylphenyl groups. The aromatic protons of the p-methylphenyl group appear as a doublet (δ 7.2–7.4 ppm), while the NH protons resonate at δ 5.5–6.0 ppm.
- Mass Spectrometry (HRMS) : Verify the molecular ion peak at m/z 301.32 (CHNOS) .
- X-ray Crystallography : Resolve the stereochemistry of the amino and sulfonylamino groups, if crystalline .
Q. What solvent systems are suitable for improving solubility in biological assays?
Methodological Answer: The compound’s solubility is influenced by the p-methylphenyl group (hydrophobic) and sulfonylamino/propanoic acid moieties (polar). Test:
- Aqueous Buffers : Use PBS (pH 7.4) with ≤5% DMSO for in vitro studies.
- Organic Solvents : Methanol or acetonitrile for HPLC analysis.
- Surfactants : Add Tween-80 (0.1%) for cell-based assays to enhance dispersion .
Advanced Research Questions
Q. How does the para-methyl group on the phenyl ring influence biological activity compared to halogenated analogs?
Methodological Answer: The p-methyl group enhances lipophilicity, potentially improving membrane permeability but reducing aqueous solubility. Compare with analogs (e.g., 4-chloro or 4-fluoro derivatives) via:
- LogP Measurements : Use shake-flask or HPLC methods to quantify partitioning.
- Receptor Binding Assays : Test affinity for targets (e.g., enzymes or transporters) to correlate substituent effects with activity.
- MD Simulations : Model interactions with hydrophobic binding pockets .
Q. How can contradictory data in biological activity assays (e.g., antimicrobial vs. neuroprotective effects) be resolved?
Methodological Answer: Contradictions may arise from assay conditions or off-target effects. Address via:
- Dose-Response Curves : Establish EC/IC values across multiple concentrations.
- Metabolic Stability Tests : Use liver microsomes to assess if metabolites contribute to activity.
- Selectivity Profiling : Screen against related targets (e.g., kinase panels) to identify specificity .
Q. What strategies can mitigate instability of the sulfonamide group under acidic conditions?
Methodological Answer: The sulfonamide bond is prone to hydrolysis at low pH. Mitigation strategies include:
- Prodrug Design : Convert the propanoic acid to an ester (e.g., ethyl ester) to protect the sulfonamide during gastric transit.
- Formulation Adjustments : Use enteric-coated tablets or buffered solutions (pH > 4) for oral administration studies .
Q. Which analytical techniques are most suitable for quantifying this compound in complex matrices (e.g., plasma)?
Methodological Answer:
- HPLC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor the transition m/z 301.32 → 154.1 (sulfonyl fragment).
- Sample Preparation : Deproteinize plasma with acetonitrile (3:1 v/v) and filter (0.22 µm) to remove interferents .
Q. How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model binding to target proteins (e.g., enzymes with sulfonamide-binding pockets).
- Pharmacophore Modeling : Identify essential features (e.g., sulfonamide NH as a hydrogen bond donor).
- ADMET Prediction : Tools like SwissADME estimate permeability, solubility, and toxicity .
Tables for Key Comparisons
Q. Table 1: Structural Analogs and Properties
| Compound Name | Substituent | LogP | Key Biological Activity |
|---|---|---|---|
| This compound | p-CH | 1.8 | Enzyme inhibition, antimicrobial |
| 3-Amino-2-[(4-chlorophenyl)sulfonylamino]propanoic acid | p-Cl | 2.3 | Enhanced receptor binding |
| 3-Amino-2-[(4-fluorophenyl)sulfonylamino]propanoic acid | p-F | 1.5 | Improved solubility |
Source : Derived from comparative studies in .
Q. Table 2: Recommended Analytical Conditions
| Technique | Conditions | Detection Limit |
|---|---|---|
| HPLC-MS/MS | Column: C18, 2.1 × 50 mm; Flow: 0.3 mL/min | 0.1 ng/mL |
| NMR (DMSO-d) | 600 MHz, δ 1.9–8.0 ppm | N/A |
Source : Adapted from .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
